molecular formula C25H22NOP B12558859 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine CAS No. 146583-33-7

2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine

Cat. No.: B12558859
CAS No.: 146583-33-7
M. Wt: 383.4 g/mol
InChI Key: HHWDNVVVYJCXBP-UHFFFAOYSA-N
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Description

2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is an organophosphorus compound that features a pyridine ring substituted with a diphenylphosphanyl group and a methoxymethyl group. This compound is known for its utility as a ligand in various catalytic processes, particularly in transition metal catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine typically involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the reactivity and ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

    Coordination: It acts as a ligand, coordinating to transition metals in catalytic cycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted pyridine derivatives.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine primarily involves its role as a ligand in catalytic cycles. The compound coordinates to transition metals through its phosphine and pyridine groups, stabilizing the metal center and facilitating various catalytic transformations. The molecular targets include transition metal complexes, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl-2-pyridylphosphine: Similar structure but lacks the methoxymethyl group.

    Triphenylphosphine: Lacks the pyridine ring and methoxymethyl group.

    2-Phenylpyridine: Lacks the phosphine group.

Uniqueness

2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is unique due to its combination of a phosphine group, a pyridine ring, and a methoxymethyl group. This unique structure allows it to act as a versatile ligand, capable of stabilizing metal centers and facilitating a wide range of catalytic reactions .

Properties

CAS No.

146583-33-7

Molecular Formula

C25H22NOP

Molecular Weight

383.4 g/mol

IUPAC Name

diphenyl-[2-(pyridin-2-ylmethoxymethyl)phenyl]phosphane

InChI

InChI=1S/C25H22NOP/c1-3-13-23(14-4-1)28(24-15-5-2-6-16-24)25-17-8-7-11-21(25)19-27-20-22-12-9-10-18-26-22/h1-18H,19-20H2

InChI Key

HHWDNVVVYJCXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3COCC4=CC=CC=N4

Origin of Product

United States

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